2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide
Description
Properties
IUPAC Name |
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-8-16(21)14-9-12(5-6-15(14)20-11)17(22)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCATXDVGSKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide typically involves the amidation of an ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid with pyridin-2-ylmethylamine in boiling ethanol . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The structure of the synthesized compound is confirmed using elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the pyridin-2-ylmethyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and pharmacological data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a pyridine ring and a carboxamide group, which are critical for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of quinoline derivatives. For instance, a related compound was shown to significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines (J774A.1, THP-1, LX-2) after lipopolysaccharide (LPS) stimulation. The mechanism involved the inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .
Table 1: Inhibitory Effects on Pro-inflammatory Cytokines
| Compound | Cell Line | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|---|
| 13a | J774A.1 | 75 | 70 |
| 13a | THP-1 | 80 | 65 |
| 13a | LX-2 | 78 | 68 |
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. A study demonstrated that certain substituted quinolines exhibited significant cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 |
| 8g | Panc-1 | 1.4 ± 0.2 |
| Other | A549 | >10 |
The mechanisms underlying the biological activities of these compounds include:
- Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways has been confirmed through assays measuring caspase activity and annexin V staining.
- Anti-proliferative Effects : The compounds disrupt cellular proliferation through various biochemical pathways, including modulation of cyclin-dependent kinases.
Case Studies
Several case studies illustrate the therapeutic potential of quinoline derivatives:
- Acute Lung Injury (ALI) : A study demonstrated that a derivative significantly improved symptoms in LPS-induced ALI models by reducing pulmonary edema and inflammation .
- Sepsis Models : In vivo studies indicated that administration of certain quinoline derivatives enhanced survival rates in sepsis models by mitigating systemic inflammatory responses .
Pharmacokinetics
The pharmacokinetic profile of related compounds shows promising attributes:
- Half-life (T1/2) : Approximately 11.8 hours.
- Bioavailability (F) : About 36.3%, indicating moderate absorption and distribution characteristics suitable for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves constructing the 1,4-dihydroquinoline core via cyclocondensation of substituted anilines with β-keto esters, followed by functionalization at the 6-position. For example, analogous compounds (e.g., ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate) are synthesized using substituted benzaldehydes, amines, and isocyanides under optimized conditions (e.g., reflux in ethanol, 12–24 hours) .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?
- Structural Validation :
- NMR : and NMR to confirm substituent positions (e.g., pyridinylmethyl group at N, methyl at C2). Compare with analogs like N-(2-ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular formula (e.g., [M+H] peak).
- X-ray Crystallography : For unambiguous confirmation (critical for analogs like 1,4-dihydropyridines) .
Q. What preliminary assays are used to assess its bioactivity?
- In Vitro Screening :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity profiling (MTT assay in cancer cell lines, IC determination).
- SAR Initialization : Compare with structurally related compounds (e.g., chromenone-carboxamides) that show activity against inflammation or microbial targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- DOE Approaches : Use factorial design (e.g., 2 or Box-Behnken) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps). Statistical analysis (ANOVA) identifies critical factors .
- Case Study : For similar quinoline derivatives, optimizing microwave-assisted synthesis reduced reaction time from 24 hours to 2 hours with 85% yield .
Q. How to resolve contradictions in bioactivity data across different studies?
- Root Cause Analysis :
- Purity Discrepancies : Re-evaluate HPLC traces for co-eluting impurities (e.g., regioisomers in dihydropyridines).
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition).
- Example : Disputed IC values for a chromenone-carboxamide analog were traced to differences in cell passage number .
Q. What computational tools predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., COX-2 or EGFR kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .
- Pharmacophore Mapping : Align with known inhibitors (e.g., quinoline-based EGFR inhibitors) to identify critical hydrogen-bonding and hydrophobic features .
Q. How to design derivatives for improved metabolic stability?
- Strategies :
- Introduce electron-withdrawing groups (e.g., -CF) at the pyridine ring to reduce CYP450-mediated oxidation.
- Replace labile esters with amides (e.g., as seen in ethyl-to-carboxamide derivatization) .
- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate logP, CYP450 interactions, and plasma protein binding .
Key Research Gaps and Future Directions
- Mechanistic Elucidation : The compound’s interaction with non-kinase targets (e.g., ion channels) remains unexplored. Use SPR or ITC for binding affinity studies .
- In Vivo Pharmacokinetics : No data on bioavailability or tissue distribution. Prioritize radiolabeling (e.g., -tagged) for tracer studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
